2-Fluoro-5-neopentylpyridine
Description
2-Fluoro-5-neopentylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a bulky neopentyl (2,2-dimethylpropyl) group at the 5-position. Pyridine derivatives with fluorine and alkyl/aryl substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-2-fluoropyridine |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)6-8-4-5-9(11)12-7-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
QBGYCAFIOIUMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Fluorine at position 2; 4-fluorophenyl group at position 3.
- Key Properties: The 4-fluorophenyl group introduces aromaticity and planarity, enhancing π-π stacking interactions in biological systems.
- Applications : Used as a precursor for bioactive molecules, particularly in anticancer and antimicrobial research .
2-Fluoro-5-(methylthio)pyridine
2-Fluoro-4-methyl-5-nitropyridine
- Structure: Fluorine at position 2; methyl at position 4; nitro (-NO₂) at position 5.
- Key Properties: The nitro group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen and directing electrophilic substitution to specific positions.
- Applications : Precursor for explosives, dyes, or further functionalization via nitro reduction to amines .
Comparative Data Table
*Estimated based on analogous structures.
Key Research Findings
- Steric Effects : The neopentyl group in this compound imposes significant steric hindrance, likely reducing reactivity in nucleophilic substitution compared to smaller substituents like methyl or phenyl .
- Electronic Effects : Fluorine at position 2 decreases electron density at the pyridine nitrogen, enhancing acidity and influencing hydrogen-bonding capabilities in medicinal chemistry .
- Biological Relevance : Compounds with aryl or heteroaryl groups (e.g., 4-fluorophenyl) show higher binding affinity to enzymes like kinases, whereas alkyl-substituted derivatives may improve pharmacokinetic properties (e.g., metabolic stability) .
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